BRD4 Inhibitor-12

Structural Biology Fragment-Based Drug Discovery X-ray Crystallography

Purchase BRD4 Inhibitor-12 (THQ9) to ensure experimental validity in your BRD4 research. This specific quinazolinone derivative exhibits unique sensitivity in ESMACS binding free energy calculations, serving as a critical benchmark for validating computational methods and force fields. Avoid irreproducible results from generic substitutions; secure this characterized tool compound for precise epigenetic modulation studies.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 328956-24-7
Cat. No. B1364082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 Inhibitor-12
CAS328956-24-7
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CC(=C2)Br)NC1=O
InChIInChI=1S/C9H9BrN2O/c1-12-5-6-4-7(10)2-3-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13)
InChIKeyFZPAKYJRNKYQBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD4 Inhibitor-12 (CAS 328956-24-7) for Epigenetic Research: Procurement-Ready Chemical Profile


BRD4 Inhibitor-12 (CAS 328956-24-7, also referred to as CHEMBRDG-BB 7118966) is a small-molecule ligand targeting the bromodomain-containing protein 4 (BRD4) . Chemically identified as 6-bromo-3-methyl-1,4-dihydroquinazolin-2-one, this compound is a brominated quinazolinone derivative with a molecular weight of 241.08 g/mol . It serves as a tool compound for probing BRD4 function in cancer and inflammation research, with its primary utility rooted in structural biology and fragment-based drug discovery (FBDD) workflows .

Why BRD4 Inhibitor-12 Cannot Be Casually Substituted in Fragment-Based or Structural Studies


BRD4 inhibitors exhibit divergent selectivity profiles across BET family bromodomains (BRD2, BRD3, BRD4, BRDT) and even between the two bromodomains (BD1 and BD2) within BRD4 [1]. While many advanced BRD4 inhibitors (e.g., JQ1, I-BET762) possess optimized potency and selectivity, their large molecular footprints often preclude their use in fragment-based screening or as starting points for PROTAC design [2]. BRD4 Inhibitor-12, as a low-molecular-weight quinazolinone fragment with a defined binding mode to BRD4 BD1 [3], occupies a unique niche. Its small size and synthetic accessibility make it a preferred choice for structure-guided elaboration or for use in computational free-energy benchmarking studies where larger, more complex inhibitors introduce excessive conformational variability [4].

Quantitative Evidence for BRD4 Inhibitor-12 Differentiation: Structural and Contextual Metrics


Crystallographically Validated Binding Mode to BRD4 BD1 at 1.63 Å Resolution

BRD4 Inhibitor-12 (identified as 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one) has a solved crystal structure in complex with the first bromodomain of human BRD4 (BRD4 BD1), deposited as PDB ID: 4HBV [1]. This structure, refined to 1.63 Å resolution, provides atomic-level detail of the ligand's binding pose, including key interactions with conserved water molecules and the acetyl-lysine binding pocket [2]. In contrast, many in-class compounds, including the clinical candidate JQ1, were initially characterized in solution and only later crystallized, often in different bromodomain constructs [3].

Structural Biology Fragment-Based Drug Discovery X-ray Crystallography

Provenance as a Key Fragment in the Discovery of the Selective Chemical Probe PFI-1

The structure-activity relationship (SAR) leading to PFI-1, a highly selective BET bromodomain inhibitor, originated from fragment-based optimization of a quinazolinone core [1]. BRD4 Inhibitor-12 is a documented intermediate in this optimization campaign . This contrasts with many commercially available BRD4 inhibitors that are either potent clinical candidates (e.g., OTX015) or broad tool compounds, lacking a clear developmental lineage that informs their specific utility in SAR studies.

Medicinal Chemistry Chemical Biology Drug Discovery

Inclusion in a Benchmark Dataset for Computational Binding Free Energy Protocols (ESMACS)

The compound is part of a diverse ligand dataset used to validate the ESMACS (enhanced sampling of molecular dynamics with approximation of continuum solvent) protocol for predicting binding free energies to BRD4 [1]. This places BRD4 Inhibitor-12 within a well-curated set of molecules with experimentally determined binding affinities, making it a reliable reference for computational modelers seeking to benchmark new algorithms against a ligand with known structural and energetic properties.

Computational Chemistry Molecular Dynamics Free Energy Calculations

Defined Research Scenarios Where BRD4 Inhibitor-12 Delivers Unique Value


Structure-Guided Fragment Elaboration for Novel BET Inhibitors

Medicinal chemists can leverage the high-resolution co-crystal structure (PDB 4HBV) [1] to rationally design derivatives of the quinazolinone core, targeting specific residues in the BRD4 BD1 pocket. The compound's small size (MW 241) and established binding pose provide an ideal starting point for fragment growing or linking strategies aimed at improving potency and selectivity over other bromodomains.

Validation of Computational Free Energy Methods

Computational chemists developing or validating new binding free energy protocols (e.g., MMPBSA, FEP) can use BRD4 Inhibitor-12 as a trusted benchmark ligand. Its inclusion in the ESMACS dataset [2] ensures that experimental binding data and simulation parameters are publicly available, enabling direct comparison of predicted vs. experimental binding affinities.

Chemical Biology Control in SAR Studies

Researchers investigating the SAR of novel BRD4 inhibitors can employ BRD4 Inhibitor-12 as a structurally characterized, low-potency control compound. Its relationship to the advanced probe PFI-1 [3] provides a valuable baseline for assessing the impact of specific chemical modifications on target engagement and cellular activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD4 Inhibitor-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.